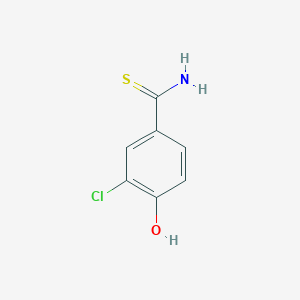

3-Chloro-4-hydroxybenzene-1-carbothioamide

Description

3-Chloro-4-hydroxybenzene-1-carbothioamide is a substituted benzene derivative featuring a chloro group (-Cl) at the 3-position, a hydroxyl group (-OH) at the 4-position, and a carbothioamide (-C(=S)NH₂) functional group at the 1-position. This compound belongs to the class of aromatic thioamides, which are notable for their applications in medicinal chemistry, agrochemicals, and material science.

Properties

IUPAC Name |

3-chloro-4-hydroxybenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNVMNOKEIDCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=S)N)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 3-Chloro-4-hydroxybenzene-1-carbothioamide typically begins with 3-chloro-4-hydroxybenzaldehyde.

Thioamide Formation: The aldehyde group is converted to a thioamide group through a reaction with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid.

Reaction Conditions: The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-Chloro-4-hydroxybenzene-1-carbothioamide can undergo oxidation reactions, leading to the formation of sulfonamide derivatives.

Reduction: Reduction of the compound can yield amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Ammonia, primary amines, or thiols.

Major Products

Oxidation: Sulfonamide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-hydroxybenzene-1-carbothioamide has been studied for its potential as a pharmacological agent. Its structural features suggest promising biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold were tested against various bacterial strains, showing effective inhibition of growth with minimal inhibitory concentrations (MIC) ranging from 5 μM to 20 μM against pathogens like Escherichia coli and Pseudomonas aeruginosa . The introduction of a chlorine atom has been correlated with enhanced antibacterial activity, highlighting the importance of halogenation in drug design.

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that certain derivatives could induce apoptosis in colon cancer cells by modulating the expression of apoptotic genes such as Bax and p53 . The ability to disrupt cell cycle progression and promote DNA fragmentation suggests a mechanism by which these compounds could be developed into chemotherapeutic agents.

Agrochemical Applications

In the realm of agrochemicals, this compound has potential as a pesticide or herbicide. Its efficacy against specific plant pathogens suggests it could serve as an active ingredient in crop protection formulations.

Fungicidal Activity

Research indicates that compounds derived from this compound possess fungicidal properties. For example, certain synthesized derivatives showed high antifungal activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.5 μg/mL . This positions the compound as a candidate for further development into agricultural fungicides.

Biochemical Research

The compound's unique structure allows it to serve as a versatile building block in organic synthesis and biochemical research.

Urease Inhibition

A series of studies have investigated the urease inhibitory potential of carbothioamide analogues. Compounds based on this scaffold demonstrated significant urease inhibition, with IC50 values outperforming standard inhibitors like thiourea . This property is crucial for developing treatments for conditions such as urease-related infections and kidney stones.

Synthesis of Novel Compounds

The synthesis of this compound derivatives has been explored extensively, leading to the creation of new compounds with tailored biological activities. These synthetic routes often involve straightforward one-step reactions under mild conditions, making them attractive for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxybenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Chloro-4-hydroxybenzene-1-carbothioamide and its analogs:

*Molecular weight estimated by substituting fluorine (19.00 g/mol) with chlorine (35.45 g/mol) in the 3-Fluoro analog’s structure .

Key Comparative Findings:

Electronic Effects :

- The 3-Chloro derivative exhibits stronger electron-withdrawing effects compared to the 3-Fluoro analog due to chlorine’s larger atomic size and polarizability. This may enhance its electrophilicity in reactions such as nucleophilic aromatic substitution.

- In contrast, 2-Chloroaniline and 4-Chloroaniline lack the carbothioamide group, reducing their capacity for metal coordination or hydrogen-bonding interactions.

Fluorinated analogs (e.g., 3-Fluoro-4-hydroxybenzene-1-carbothioamide) may exhibit improved metabolic stability but reduced lipophilicity compared to the chloro-substituted compound, influencing bioavailability .

Synthetic Utility :

- The hydroxyl (-OH) and carbothioamide groups in this compound enable diverse functionalization pathways, such as sulfonation or cyclization to form thiazole derivatives.

- Chloroanilines (e.g., 4-Chloroaniline) are primarily used as intermediates in azo dye synthesis, lacking the multifunctional reactivity of the target compound .

Biological Activity

3-Chloro-4-hydroxybenzene-1-carbothioamide, also known as 3-chloro-4-hydroxybenzenecarbothioamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C7H7ClN2OS

- CAS Number : 35613-43-5

- Molecular Weight : 192.75 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit specific enzymes that are crucial for bacterial viability, particularly through interactions with phosphopantetheinyl transferases (PPTases). These enzymes are vital for bacterial metabolism and virulence, making them promising targets for antibiotic development .

- Antioxidant Properties :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The compound exhibited significant inhibitory concentrations (IC50) against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results showed that it could mitigate neuroinflammation and oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the chlorinated benzene ring and the carbothioamide group can significantly influence its potency and selectivity against target enzymes.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances antibacterial activity |

| Hydroxyl Group Positioning | Influences antioxidant properties |

| Carbothioamide Variations | Affects enzyme inhibition efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.